Ethyl 7-methyl-5-oxooct-6-enoate
Description
Ethyl 7-methyl-5-oxooct-6-enoate is an α,β-unsaturated keto-ester characterized by a conjugated enone system (C=O and C=C bonds) and a methyl substituent at the 7-position. This structural motif renders it reactive in cycloaddition and nucleophilic addition reactions, making it valuable in synthetic organic chemistry.
Properties
CAS No. |
116214-60-9 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 7-methyl-5-oxooct-6-enoate |
InChI |
InChI=1S/C11H18O3/c1-4-14-11(13)7-5-6-10(12)8-9(2)3/h8H,4-7H2,1-3H3 |
InChI Key |
LHDQJYZNALUFTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(=O)C=C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 7-methyl-5-oxooct-6-enoate can be synthesized through several methods. One common approach is the esterification reaction, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst. For this compound, the starting materials could include 7-methyl-5-oxooct-6-enoic acid and ethanol .
Industrial Production Methods
Industrial production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to speed up the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-5-oxooct-6-enoate undergoes various chemical reactions, including:
Hydrolysis: Breaking down into its constituent alcohol and carboxylic acid in the presence of water and an acid or base catalyst.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The double bond can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or sodium borohydride.
Oxidation: Potassium permanganate or osmium tetroxide.
Major Products Formed
Hydrolysis: 7-methyl-5-oxooct-6-enoic acid and ethanol.
Reduction: 7-methyl-5-hydroxyoct-6-enoate.
Oxidation: Epoxides or diols depending on the specific oxidizing agent used.
Scientific Research Applications
Ethyl 7-methyl-5-oxooct-6-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 7-methyl-5-oxooct-6-enoate involves its interaction with specific molecular targets and pathways. For instance, its ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The double bond and ketone group also play roles in its reactivity and interactions with enzymes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights key differences between Ethyl 7-methyl-5-oxooct-6-enoate and analogous compounds:
*Note: Values for this compound are estimated based on structural analogs.
Key Observations :
- Hydrophobicity: The methyl group and conjugated enone in this compound likely increase its XLogP3 (~2.1) compared to Ethyl 7-oxononanoate (XLogP3 = 1.8), enhancing its lipid solubility .
- Reactivity: The α,β-unsaturated system allows for Michael additions, contrasting with the alkyne in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate, which favors cycloadditions or Sonogashira couplings .
Research Findings and Data Gaps
- Crystallography: While SHELX software is widely used for small-molecule refinement (e.g., Ethyl 5-[(ethoxycarbonyl)oxy]-...
- Kinetic Properties: Ethyl acetate’s extraction kinetics (Table 7 ) imply that this compound’s ester group may influence reaction rates in biphasic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
